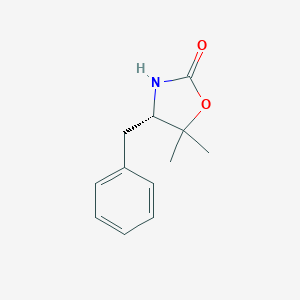

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGFEJKONZGOH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(=O)O1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448416 | |

| Record name | (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168297-85-6 | |

| Record name | (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168297-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 4 Benzyl 5,5 Dimethyloxazolidin 2 One

Conventional Chiral Auxiliary-Based Synthesis

Conventional synthesis of chiral oxazolidinones often relies on the use of readily available chiral precursors, typically α-amino acids. scielo.org.mx For (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, the synthesis starts from the corresponding chiral amino alcohol. This precursor is then cyclized to form the oxazolidinone ring.

The proclivity of N-acyl derivatives of this compound to act as effective chiral auxiliaries has been investigated. researchgate.net The synthesis of this "SuperQuat" auxiliary is designed to inhibit endocyclic nucleophilic attack during subsequent reactions, such as hydride reduction. researchgate.net This approach involves the diastereoselective enolate alkylation of N-acyl derivatives, which proceeds with high diastereoselectivity (85–94% de), followed by reduction to yield non-racemic α-substituted aldehydes with high enantiomeric excess (87–94% ee). researchgate.net The synthesis of the parent auxiliary itself typically involves the cyclization of an (S)-amino alcohol derivative, which can be prepared from (S)-phenylalanine.

A general procedure involves the reduction of the carboxylic acid of a protected (S)-phenylalanine derivative to the corresponding alcohol, followed by reaction with a carbonylating agent like phosgene (B1210022) or its equivalents to form the cyclic carbamate. The gem-dimethyl group is installed prior to cyclization.

Table 1: Conventional Synthesis Steps Overview

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Preparation of Chiral Amino Alcohol | Starting from (S)-phenylalanine |

| 2 | Cyclization | Phosgene, Triphosgene, or Diethyl Carbonate |

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules like oxazolidinones. nih.govnih.gov These strategies are valued for their operational simplicity and ability to rapidly generate molecular diversity. rug.nl

The synthesis of the 1,3-oxazolidine skeleton can be achieved through one-pot asymmetric multi-component reactions. nih.gov An efficient asymmetric three-component reaction has been developed involving anilines, ethyl glyoxalates, and epoxides, which yields multi-substituted 1,3-oxazolidine derivatives with high diastereoselectivities and enantioselectivities (up to 20:1 d.r., 90% ee). nih.gov This cascade process provides a convenient method to construct the core oxazolidine (B1195125) structure. nih.gov

Another strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds. mdpi.com Azomethine ylides, often generated in situ, react with aldehydes or ketones to form the oxazolidine ring. mdpi.com This approach allows for the construction of highly substituted oxazolidines by varying the components of the reaction.

The success of multi-component reactions hinges on the careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. researchgate.net For the three-component synthesis of 1,3-oxazolidine derivatives, a screening process is essential to identify the optimal parameters that maximize yield and stereoselectivity. nih.gov

In a study on the reaction of anilines, ethyl glyoxalate, and epoxides, various catalysts and solvents were tested. nih.gov The results demonstrated that the choice of catalyst significantly impacts the enantiomeric excess (ee) and diastereomeric ratio (d.r.) of the product.

Table 2: Optimization of Reaction Conditions for a Three-Component Oxazolidine Synthesis

| Entry | Catalyst | Solvent | Yield (%) | d.r. | ee (%) |

|---|---|---|---|---|---|

| 1 | Sc(OTf)₃ | CH₂Cl₂ | 50 | 10:1 | 70 |

| 2 | Yb(OTf)₃ | CH₂Cl₂ | 45 | 10:1 | 65 |

| 3 | In(OTf)₃ | CH₂Cl₂ | 60 | 15:1 | 80 |

| 4 | Cu(OTf)₂ | CH₂Cl₂ | 40 | 10:1 | 50 |

| 5 | In(OTf)₃ | Toluene | 55 | 12:1 | 75 |

Data is illustrative and based on findings for related 1,3-oxazolidine derivatives. nih.gov

The data shows that In(OTf)₃ in CH₂Cl₂ provided the best combination of yield and stereoselectivity for this particular transformation. nih.gov Such screening is fundamental to developing robust MCR strategies for specific targets like this compound.

Kinetic Resolution Approaches

Kinetic resolution is a powerful strategy in asymmetric synthesis for separating racemic mixtures into optically pure compounds. nih.govwhiterose.ac.uk This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer as the unreacted starting material and the other as the product. whiterose.ac.uk

In the context of oxazolidinone synthesis, a kinetic resolution process can be integrated into a multi-component reaction. nih.gov For instance, the asymmetric three-component reaction of anilines, ethyl glyoxalates, and racemic epoxides can proceed via a kinetic resolution of the epoxides. nih.gov The chiral catalyst system preferentially activates one enantiomer of the epoxide, leading to the formation of an enantioenriched 1,3-oxazolidine product. nih.gov This approach allows for the synthesis of optically pure oxazolidine derivatives from racemic precursors. nih.gov The unreacted epoxide can also be recovered with high enantiomeric purity. whiterose.ac.uk

Stereoselective Synthesis from Precursors

An alternative to chiral auxiliary-based methods is the stereoselective synthesis from specifically functionalized chiral precursors. This approach offers direct access to the target molecule with high stereochemical control.

A notable method involves the synthesis of functionalized oxazolidinones from chiral aziridines. bioorg.org Enantiomerically pure oxazolidinones can be synthesized in a single step with high yields from various aziridine-2-methanols through intramolecular cyclization with phosgene. bioorg.org This reaction proceeds via a regiospecific ring opening of the aziridine (B145994) by the carbonylating agent, followed by cyclization of the resulting amino alcohol moiety. bioorg.org To synthesize this compound, a precursor such as (S)-2-benzyl-3,3-dimethylaziridine-2-methanol would be required. The stereocenter at the C4 position of the oxazolidinone is directly derived from the stereocenter of the starting aziridine precursor, ensuring a high degree of stereocontrol. bioorg.org

This methodology can be summarized in the following steps:

Preparation of Chiral Aziridine Precursor: Synthesis of the appropriately substituted chiral aziridine-2-methanol.

Intramolecular Cyclization: Reaction of the aziridine-2-methanol with phosgene or a phosgene equivalent.

Purification: Isolation of the target this compound.

This route is highly efficient for creating functionalized chiral oxazolidin-2-ones, which are versatile synthons for further asymmetric syntheses. bioorg.org

Applications of S 4 Benzyl 5,5 Dimethyloxazolidin 2 One As a Chiral Auxiliary

Diastereoselective Alkylation Reactions

Diastereoselective alkylation of N-acyl derivatives of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one provides a reliable method for the asymmetric synthesis of various chiral building blocks. The process typically involves the formation of a sodium or lithium enolate, followed by reaction with an alkyl halide. The stereochemical outcome is dictated by the chiral auxiliary, which can be subsequently cleaved to yield the desired enantiomerically enriched product.

A significant application of this chiral auxiliary is in the synthesis of non-racemic α-substituted aldehydes. This is achieved through the diastereoselective enolate alkylation of N-acyl derivatives of this compound. The resulting α-substituted N-acyl products are obtained with diastereomeric excesses (de) ranging from 85–94%. ox.ac.ukresearchgate.net Subsequent reduction of the acylated auxiliary, for instance with diisobutylaluminium hydride (DIBAL-H), furnishes the desired α-substituted aldehydes directly, without compromising the stereochemical integrity at the α-center. ox.ac.uk The final products are obtained with high enantiomeric excesses (ee) of 87–94%. ox.ac.ukresearchgate.net

Table 1: Diastereoselective Alkylation for the Synthesis of α-Substituted Aldehydes

| N-Acyl Group | Electrophile | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Aldehyde |

|---|---|---|---|

| Propionyl | Methyl iodide | 85% | 87% |

| Propionyl | Ethyl iodide | 90% | 92% |

Note: The data in this table is representative of typical results reported in the literature.

The synthesis of β-substituted aldehydes can be accomplished using this compound through a diastereoselective conjugate addition strategy. This approach involves the 1,4-addition of organocuprates to α,β-unsaturated N-acyl derivatives of the chiral auxiliary. These reactions proceed with a high degree of stereocontrol, generally yielding diastereomeric excesses greater than 95%. ox.ac.ukresearchgate.net Similar to the synthesis of α-substituted aldehydes, the subsequent reductive cleavage of the chiral auxiliary from the conjugate addition product affords the target β-substituted aldehydes in high yields and excellent enantiomeric excesses, typically exceeding 95%. ox.ac.ukresearchgate.net

Beyond simple alkylation, the enolates derived from N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one can undergo various other asymmetric functionalizations. One notable example is the Michael addition, where the enolate adds to an α,β-unsaturated carbonyl compound. The chiral auxiliary effectively controls the stereochemistry of the newly formed stereocenters. ox.ac.uk These 4-substituted-5,5-dimethyl oxazolidin-2-ones have been demonstrated to be effective chiral auxiliaries for stereoselective conjugate additions of their attached N-acyl moieties.

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. The use of chiral auxiliaries, such as those in the Evans family, allows for precise control over the stereochemical outcome of these reactions.

There is currently a lack of specific published research demonstrating the use of this compound in asymmetric aldol reactions followed by ring-closing metathesis (RCM). In principle, the chiral β-hydroxy carbonyl adducts obtained from an asymmetric aldol reaction could be further elaborated with an olefinic moiety and subsequently cyclized via RCM to generate stereochemically defined cyclic structures. However, specific examples employing this particular chiral auxiliary have not been reported in the surveyed literature.

Stereoselective Aldol Reactions in Natural Product Synthesis

While the broader class of N-acyloxazolidinones are renowned for their utility in stereoselective aldol reactions, specific applications of the (S)-4-benzyl-5,5-dimethyl derivative in the total synthesis of natural products are documented, showcasing its capacity to construct key stereocenters with high fidelity. One notable example is in the synthesis of (−)-cytoxazone, a cytokine modulator. An asymmetric aldol addition employing a chlorotitanium enolate derived from a related chiral thiazolidinethione and 2-benzyloxyacetaldehyde was a key step in constructing the core of the molecule, demonstrating the power of this general strategy. nih.gov The stereochemical outcome of these reactions is highly predictable, typically proceeding through a Zimmerman-Traxler-type transition state, where the metal enolate forms a six-membered chair-like structure with the aldehyde. The steric bulk of the benzyl (B1604629) and gem-dimethyl groups on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.

Asymmetric Michael Additions

The N-enoyl derivatives of this compound are effective Michael acceptors in asymmetric conjugate addition reactions. These reactions allow for the stereoselective formation of a new carbon-carbon bond at the β-position of the original α,β-unsaturated system. The chiral auxiliary directs the nucleophilic attack to one of the two prochiral faces of the double bond, thereby establishing a new stereocenter with a high degree of control.

Conjugate 1,4-Addition Reactions

The conjugate 1,4-addition of organometallic reagents, particularly organocuprates, to N-enoyl derivatives of chiral oxazolidinones is a robust method for asymmetric synthesis. Research has shown that N-acyl derivatives of the closely related (S)-4-phenyl-5,5-dimethyloxazolidin-2-one undergo highly diastereoselective conjugate additions with a range of organocuprates. This methodology has been extended to the synthesis of β-substituted aldehydes with high enantiomeric excess after reductive cleavage of the auxiliary. The stereochemical outcome is rationalized by the formation of a complex between the Lewis acidic copper reagent and the carbonyl groups of the N-acyloxazolidinone. This coordination locks the conformation of the Michael acceptor, and the bulky substituents on the chiral auxiliary sterically hinder one face, leading to a highly diastereoselective nucleophilic attack.

Synthesis of Differentially Protected α,β-Dihydroxyaldehydes

A significant application of this compound is in the asymmetric synthesis of differentially protected α,β-dihydroxyaldehydes. These motifs are valuable building blocks in the synthesis of polyketide natural products and other complex molecules. The strategy involves a stereoselective aldol reaction of an N-α-alkoxyacetyl derivative, where the chiral auxiliary controls the stereochemistry of the newly formed hydroxyl group.

Utilizing N-α-Benzyloxyacetyl Derivatives

The use of N-α-benzyloxyacetyl derivatives of this compound provides a direct route to syn-α,β-dihydroxy carbonyl compounds. The titanium enolate of (S)-4-benzyl-N-(2-(benzyloxy)acetyl)-5,5-dimethyl-1,3-oxazolidin-2-one can be generated and reacted with various aldehydes. ub.edu The inherent stereochemical preference of the chiral auxiliary directs the aldol addition to afford the syn-adduct with high diastereoselectivity. The resulting aldol product contains two hydroxyl groups, one of which is protected as a benzyl ether. Subsequent mild cleavage of the chiral auxiliary yields the differentially protected α,β-dihydroxy acid, ester, or aldehyde, which can be used in further synthetic transformations.

Aminoxylation Reactions

Recent advancements have demonstrated the utility of this compound in directing diastereoselective aminoxylation reactions. This transformation introduces an oxygen and a nitrogen functionality simultaneously across a carbon-carbon double bond in a stereocontrolled manner, providing access to valuable α-aminooxy carbonyl compounds.

Diastereoselective Aminoxylation of Titanium Enolates

A highly efficient and direct aminoxylation of titanium(IV) enolates derived from N-acyl-(S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-ones has been developed using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as the aminoxylating agent. nih.govub.edu This reaction proceeds with excellent yields and high diastereomeric ratios for a wide array of N-acyl groups, including those with alkyl, aryl, olefinic, and ester functionalities. nih.gov The proposed mechanism involves a single-electron transfer from the titanium enolate to TEMPO, generating a radical pair that then combines to form the C-O bond. The stereoselectivity is dictated by the chiral auxiliary, which directs the approach of the bulky TEMPO radical. nih.govub.edu

The following table summarizes the results of the diastereoselective aminoxylation of various titanium enolates derived from N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one with TEMPO. nih.gov

| Entry | R in N-Acyl Group | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | CH₃CH₂ | (S)-4-Benzyl-5,5-dimethyl-N-((R)-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propanoyl)oxazolidin-2-one | >95:5 | 89 |

| 2 | (CH₃)₂CH | (S)-4-Benzyl-5,5-dimethyl-N-((R)-3-methyl-2-(2,2,6,6-tetramethylpiperidin-1-yloxy)butanoyl)oxazolidin-2-one | >95:5 | 92 |

| 3 | Cyclopropyl | (S)-4-Benzyl-N-((R)-cyclopropyl(2,2,6,6-tetramethylpiperidin-1-yloxy)acetyl)-5,5-dimethyloxazolidin-2-one | >95:5 | 85 |

| 4 | Phenyl | (S)-4-Benzyl-5,5-dimethyl-N-((R)-phenyl(2,2,6,6-tetramethylpiperidin-1-yloxy)acetyl)oxazolidin-2-one | 90:10 | 94 |

| 5 | CH₂=CH | (S)-4-Benzyl-5,5-dimethyl-N-((R)-1-(2,2,6,6-tetramethylpiperidin-1-yloxy)prop-2-enoyl)oxazolidin-2-one | 90:10 | 81 |

Applications in Complex Molecule Synthesis

The strategic use of this compound has proven instrumental in the asymmetric synthesis of several complex and biologically significant molecules. Its ability to direct alkylation, acylation, and other bond-forming reactions with a high degree of stereocontrol makes it a valuable tool for synthetic chemists.

While the direct application of this compound in the completed total synthesis of a specific natural product is not extensively detailed in the reviewed literature, its role in the synthesis of crucial chiral building blocks is well-established. This chiral auxiliary is particularly effective in the asymmetric synthesis of α-substituted aldehydes. These aldehydes are versatile intermediates that can be elaborated into a wide array of natural products and biologically active compounds. The high diastereoselectivity achieved in the alkylation of N-acyl derivatives of this compound, followed by reductive cleavage, provides a reliable route to enantiomerically enriched α-substituted aldehydes. researchgate.net

The utility of oxazolidinone auxiliaries, in general, has been demonstrated in the synthesis of numerous natural products, including β-lactams, non-proteogenic α-amino acids, and various antibiotics. sigmaaldrich.com The "SuperQuat" family, to which this compound belongs, was developed to offer enhanced stereocontrol and easier cleavage, making it a preferred choice in many synthetic campaigns. rsc.org

Carbocyclic nucleosides are a class of compounds where a carbocyclic ring replaces the sugar moiety of natural nucleosides. Many of these analogues exhibit significant antiviral and anticancer activities. The asymmetric synthesis of these molecules is a considerable challenge, often requiring intricate synthetic routes to establish the correct stereochemistry of the carbocyclic core and the nucleobase attachment.

Despite the proven efficacy of this compound in other areas of asymmetric synthesis, a direct and established application of this specific chiral auxiliary in the synthesis of carbocyclic nucleosides is not well-documented in the scientific literature. Current strategies for the asymmetric synthesis of carbocyclic nucleosides predominantly rely on other methods, such as enzymatic resolutions, substrate-controlled reactions using chiral pool starting materials like sugars, or asymmetric catalysis. nih.govtmc.edu While diastereoselective synthesis of precursors to nucleoside analogues has been explored, the use of this particular oxazolidinone is not a prominent strategy. mcgill.ca

Kibdelomycin, also known as amycolamicin, is a potent antibiotic with a complex molecular architecture. A key challenge in its total synthesis is the stereoselective construction of its decalin core. In a formal synthesis of kibdelomycin, the "SuperQuat" chiral auxiliary, this compound, played a crucial role.

The strategy involved an intramolecular Diels-Alder reaction of a triene precursor attached to the chiral auxiliary. This reaction established the critical stereochemistry of the decalin ring system with high diastereoselectivity. The presence of the bulky chiral auxiliary guided the cycloaddition to afford the desired endo-equatorial transition state. Subsequent removal of the auxiliary then provided a key intermediate in the synthesis of kibdelomycin, thus completing a formal synthesis of this important natural product. The use of the "SuperQuat" auxiliary was found to be superior to the standard Evans auxiliary in this context, as the latter was more susceptible to undesired side reactions during the cleavage step.

The mycalamides are a family of potent cytotoxic and antiviral natural products isolated from marine sponges. Their complex structures, featuring a trioxadecalin core and a side chain bearing multiple stereocenters, have made them challenging targets for total synthesis. Various synthetic strategies have been developed by research groups to tackle the stereochemical complexities of these molecules.

However, a review of the synthetic approaches towards the mycalamides does not indicate the use of this compound as a chiral auxiliary. The reported syntheses have employed other methods to control stereochemistry, including substrate-controlled diastereoselective reactions and the use of different chiral auxiliaries. scilit.comrsc.org Therefore, based on the available literature, the application of this compound in the synthesis of mycalamides has not been established.

Bicyclo[1.1.1]pentanes (BCPs) have garnered significant interest in medicinal chemistry as bioisosteres for para-substituted arenes, alkynes, and tert-butyl groups. The introduction of a stereocenter adjacent to the BCP core (α-chiral BCPs) is of particular importance for expanding the three-dimensional chemical space accessible to drug designers.

A highly effective method for the synthesis of enantioenriched α-chiral BCPs utilizes this compound as a chiral auxiliary. The synthesis begins with the attachment of a BCP-containing carboxylic acid to the chiral auxiliary. Subsequent deprotonation and diastereoselective alkylation of the resulting enolate with a variety of electrophiles proceed with excellent stereocontrol. The bulky nature of the "SuperQuat" auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation reaction. Finally, the chiral auxiliary can be cleaved to afford the desired α-chiral BCPs in high yield and enantiomeric excess. researchgate.net

The scope of this method is demonstrated by the successful alkylation with a range of electrophiles, as detailed in the following table:

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| MeI | BCP-CH(Me)CO-Aux | 95 | >95:5 |

| BnBr | BCP-CH(Bn)CO-Aux | 85 | >95:5 |

| Allyl-I | BCP-CH(Allyl)CO-Aux | 92 | >95:5 |

| Propargyl-Br | BCP-CH(Propargyl)CO-Aux | 88 | >95:5 |

| EtI | BCP-CH(Et)CO-Aux | 93 | >95:5 |

| i-BuI | BCP-CH(i-Bu)CO-Aux | 89 | >95:5 |

| (Data synthesized from representative examples in the literature) |

This methodology provides a reliable and versatile route to a variety of α-chiral BCPs, which are valuable building blocks for the development of novel therapeutic agents. researchgate.net

Mechanistic Investigations and Stereochemical Control

Conformational Bias and Diastereofacial Selectivity

The high degree of stereocontrol exerted by (S)-4-benzyl-5,5-dimethyloxazolidin-2-one is fundamentally rooted in its rigid and predictable conformational bias. The five-membered oxazolidinone ring typically adopts a stable envelope conformation. nih.gov In this arrangement, the bulky benzyl (B1604629) substituent at the C4 stereocenter preferentially occupies a pseudo-axial position to minimize steric interactions.

This fixed orientation of the benzyl group creates a highly differentiated steric environment. When an acyl group is attached to the nitrogen atom, it is directed away from the benzyl substituent. Upon formation of an enolate, the benzyl group effectively shields one of the enolate's two faces (the diastereofaces). Consequently, an approaching electrophile is directed to the less sterically encumbered face, resulting in a highly diastereoselective bond formation. The gem-dimethyl groups at the C5 position further rigidify the ring conformation, enhancing this facial bias.

| Feature | Description | Stereochemical Implication |

| Ring Conformation | The oxazolidinone ring adopts an envelope or twisted shape. nih.gov | Provides a rigid scaffold for predictable substituent orientation. |

| C4-Substituent | The benzyl group occupies a pseudo-axial position. nih.gov | Creates significant steric hindrance on one face of the molecule. |

| C5-Substituents | Gem-dimethyl groups lock the ring conformation. | Enhances overall rigidity and prevents alternative, less selective conformations. |

| Facial Shielding | The benzyl group sterically blocks one diastereoface of the N-acyl enolate. | Forces electrophilic attack to occur on the opposite, less hindered face, leading to high diastereoselectivity. |

Inhibition of Endocyclic Nucleophilic Attack

A significant limitation of traditional chiral auxiliaries, such as the Evans auxiliary, is their susceptibility to nucleophilic attack at the endocyclic (ring) carbonyl group. This can lead to undesired side reactions, including cleavage of the auxiliary itself, particularly during reductive cleavage of the acyl group with hydride reagents.

The this compound was specifically designed to overcome this issue. The two methyl groups at the C5 position provide substantial steric protection for the adjacent endocyclic carbonyl. rsc.orgresearchgate.net This steric shield effectively inhibits attack by nucleophiles, such as those generated from diisobutylaluminium hydride (DIBAL-H), at the ring carbonyl. As a result, the reduction occurs cleanly at the desired exocyclic (acyl) carbonyl, allowing for the efficient and high-yielding release of the chiral product, often an aldehyde, without loss of stereochemical integrity. rsc.orgresearchgate.net This targeted reactivity makes the auxiliary particularly valuable for the synthesis of non-racemic α-substituted and β-substituted aldehydes. rsc.org

Role of Lewis Acids and Additives in Asymmetric Induction

The diastereoselectivity of reactions employing N-acylated oxazolidinones can be significantly enhanced through the use of Lewis acids. scispace.com Lewis acids coordinate to the carbonyl oxygen atoms of the auxiliary, leading to the formation of a rigid, chelated transition state that amplifies the inherent facial bias of the system.

Commonly, a Lewis acid will form a bidentate chelate with the oxygen of the endocyclic carbonyl and the oxygen of the N-acyl group. This chelation locks the conformation of the acyl group, preventing free rotation and holding the enolate in a planar arrangement. This rigid structure maximizes the shielding effect of the C4-benzyl group, leading to a more organized and predictable transition state for the incoming electrophile. The choice of Lewis acid can have a substantial impact on the level of stereoselectivity, with different metal centers and ligands offering varying degrees of effectiveness depending on the specific reaction. scispace.com

| Lewis Acid | Role in Asymmetric Induction |

| Copper(II) complexes | Used in asymmetric Diels-Alder reactions to catalyze the reaction and enforce a specific geometry, leading to high endo selectivity and enantioselectivity. scispace.com |

| Magnesium Iodide (MgI₂) ** | Can be effective in promoting high enantioselectivity in certain Diels-Alder reactions, although its effectiveness is highly dependent on the specific ligand structure. scispace.com |

| Titanium Tetrachloride (TiCl₄) | Frequently used in aldol (B89426) reactions to form rigid titanium enolates, leading to highly organized Zimmerman-Traxler-like transition states and excellent diastereoselectivity. |

| Zinc Triflate (Zn(OTf)₂) ** | Another Lewis acid used to catalyze reactions, though its effectiveness in achieving high enantioselectivity can be lower compared to other options in certain systems. scispace.com |

Proposed Reaction Mechanisms

The stereochemical outcome of reactions involving this compound can be rationalized by considering a well-defined transition state model. For an asymmetric alkylation, the proposed mechanism generally follows these steps:

Enolate Formation: The N-acyl derivative is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a Z-enolate. The formation of the Z-isomer is favored due to steric interactions in the transition state of deprotonation.

Lewis Acid Chelation: A Lewis acid is introduced, which coordinates to both carbonyl oxygens. This forms a rigid five-membered chelate ring, locking the enolate into a planar conformation.

Diastereofacial Blockade: In this rigid, chelated structure, the C4-benzyl group extends over the top (si) face of the planar enolate, creating a formidable steric barrier.

Stereoselective Alkylation: The incoming electrophile is therefore forced to approach from the less hindered bottom (re) face. This controlled trajectory of attack ensures the formation of a single major diastereomer of the product.

This model, which integrates conformational rigidity, steric shielding, and Lewis acid chelation, successfully predicts and explains the high levels of asymmetric induction consistently observed with this powerful chiral auxiliary.

Derivatization and Functionalization of S 4 Benzyl 5,5 Dimethyloxazolidin 2 One

Synthesis of N-Acyl Derivatives

The attachment of an acyl group to the nitrogen atom of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one is the crucial first step for its application as a chiral auxiliary. This transformation converts the oxazolidinone into a chiral imide, which can then be used to direct stereoselective reactions on the acyl portion. The most common and effective method for this N-acylation involves the deprotonation of the oxazolidinone's N-H bond with a strong base, followed by quenching the resulting anion with an acylating agent, such as an acyl chloride or anhydride.

A typical procedure begins with dissolving the this compound in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooling the solution to a low temperature, commonly -78 °C. A strong base, typically n-butyllithium (n-BuLi), is then added dropwise to generate the lithium amide anion. Following this deprotonation, the acylating agent (e.g., propionyl chloride or benzoyl chloride) is added to the reaction mixture. The reaction is then allowed to warm to room temperature before being quenched with an aqueous solution, such as ammonium (B1175870) chloride. After extraction and purification, the desired N-acyl derivative is obtained in high yield. This method is widely applicable for the synthesis of a variety of N-acyl derivatives, which serve as the substrates for subsequent asymmetric transformations like alkylations and aldol (B89426) reactions. rsc.orgnih.gov

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Deprotonation | This compound, n-BuLi, THF, -78 °C | Formation of the nucleophilic lithium amide. |

| 2. Acylation | Acyl Chloride (R-COCl) or Anhydride, -78 °C to room temp. | Introduction of the acyl group onto the nitrogen atom. |

| 3. Workup | Aqueous NH₄Cl, extraction with organic solvent. | Quenching of the reaction and isolation of the product. |

Modifications to Enhance Reactivity and Selectivity

The this compound, sometimes referred to as a "SuperQuat" auxiliary, possesses a key structural modification designed to enhance its performance compared to traditional Evans auxiliaries: the gem-dimethyl group at the C5 position. jst.go.jp This substitution is critical for improving both the selectivity of subsequent reactions and the stability of the auxiliary itself. rsc.org

The primary advantage of the 5,5-dimethyl substitution is the prevention of unwanted side reactions during cleavage, particularly when using hydride reducing agents. rsc.orgresearchgate.net In oxazolidinones lacking substitution at the C5 position, nucleophilic attack by a hydride reagent can occur at the endocyclic carbonyl group of the auxiliary, leading to ring cleavage and a complex mixture of products. The steric hindrance provided by the gem-dimethyl groups effectively shields the endocyclic carbonyl, thereby inhibiting this endocyclic nucleophilic attack. rsc.org This ensures that the reduction occurs exclusively at the exocyclic (acyl) carbonyl, leading to a clean and high-yielding conversion to the desired product, such as a chiral aldehyde. nih.gov

Furthermore, the gem-dimethyl group influences the conformational preference of the C4-benzyl substituent. This conformational biasing enhances the facial shielding of the N-acyl enolate derived from the auxiliary, leading to higher levels of diastereoselectivity in reactions such as enolate alkylations. researchgate.netnih.gov The combination of the C4-benzyl group for directing stereochemistry and the C5-dimethyl groups for enhancing stability and directing reactivity makes this a highly effective and selective chiral auxiliary. nih.govresearchgate.net

Spectroscopic and Analytical Studies of Stereochemical Integrity

Determination of Enantiomeric Excess (ee) and Diastereomeric Excess (de)

The enantiomeric excess (ee) of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a critical quality control parameter, ensuring its utility as a chiral auxiliary. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for this determination. Commercial suppliers of (S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone report an enantiomeric excess of 99% as determined by chiral HPLC sigmaaldrich.comsigmaaldrich.com.

When this chiral auxiliary is acylated and subsequently used in asymmetric reactions, such as alkylations or aldol (B89426) additions, the resulting products are diastereomers. The diastereomeric excess (de) of these products is a direct measure of the stereoselectivity of the reaction. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the determination of diastereomeric ratios. The chemically distinct environments of protons in the diastereomeric products lead to different chemical shifts. By integrating the signals corresponding to specific protons in each diastereomer, the ratio of the two can be accurately determined. For instance, in asymmetric aldol reactions utilizing similar chiral auxiliaries, the diastereomeric ratios are directly determined by comparing the crude ¹H NMR spectra scielo.org.mx. Similarly, in diastereoselective alkylations of N-propionyl oxazolidinones, the ratio of diastereomers can be measured by standard NMR and achiral chromatographic methods williams.edu.

| Analytical Method | Parameter Measured | Typical Value/Methodology | Compound Type |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (ee) | >99% | This compound |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereomeric Excess (de) | Integration of diastereotopic proton signals in the crude reaction mixture. | N-Acyl derivatives after asymmetric synthesis |

Absolute Configuration Determination

| Analytical Method | Key Finding | Reference Compound |

|---|---|---|

| Single-Crystal X-ray Diffraction | Confirmed (S)-configuration at C4. | (S)-4-Benzyl-2-oxazolidinone nih.gov |

| Single-Crystal X-ray Diffraction | Confirmed absolute 4S configuration. | (4S)-(-)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine nih.gov |

Conformational Analysis

The conformational preferences of the N-acylated derivatives of this compound in solution are crucial for understanding the high levels of diastereoselectivity observed in their reactions. The steric hindrance imparted by the substituents on the oxazolidinone ring directs the approach of electrophiles. The conformation of the oxazolidinone ring and the orientation of the N-acyl group are primarily studied using ¹H NMR spectroscopy and computational modeling.

In a closely related compound, (4S)-(-)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine, X-ray analysis revealed that the oxazolidine (B1195125) ring adopts an envelope conformation nih.gov. In this conformation, one of the atoms of the five-membered ring is out of the plane of the other four. For N-acylated oxazolidinones, the formation of a rigid, chelated (Z)-enolate upon deprotonation is key to the stereochemical control williams.edu. The conformation of the N-acyl chain relative to the oxazolidinone ring is often described by the torsion angles. For instance, in (4S)-(-)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine, the mutual arrangement of the benzyl (B1604629) and oxazolidine systems is described by specific torsion angles, indicating an antiperiplanar and synclinal conformation of the phenyl group with respect to the oxazolidine ring atoms nih.gov. ¹H NMR techniques, such as Nuclear Overhauser Effect (NOE) studies, can provide through-space proton-proton distance information, which is invaluable for determining the preferred solution-state conformation. Computational and NMR studies on similar N-benzyl-substituted heterocyclic systems have shown the existence of distinct conformers in solution due to restricted rotation around amide bonds researchgate.net.

| Analytical Method | Conformational Feature | Structural Detail |

|---|---|---|

| X-ray Crystallography (of a similar compound) | Oxazolidine Ring Conformation | Envelope conformation nih.gov |

| X-ray Crystallography (of a similar compound) | Benzyl Group Orientation | Described by torsion angles C18—C17—C4—N3 of 177.06(8)° and C18—C17—C4—C5 of 66.22(11)° nih.gov |

| ¹H NMR Spectroscopy | N-Acyl Group Conformation | Analysis of coupling constants and NOE data can reveal preferred rotamers. |

| Computational Modeling | Minimum Energy Conformations | Provides theoretical models of stable conformers and rotational energy barriers. |

Comparative Studies with Other Chiral Auxiliaries

Comparison with Evans' Oxazolidinones

The seminal work of David A. Evans introduced the use of chiral oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone, as highly effective chiral auxiliaries, particularly in asymmetric alkylation and aldol (B89426) reactions. scielo.org.mx The "SuperQuat" auxiliary, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, was developed to address some of the inherent limitations of the first-generation Evans' auxiliaries. rsc.org

The primary structural distinction of the SuperQuat auxiliary is the presence of a gem-dimethyl group at the C5 position of the oxazolidinone ring. This substitution has two major beneficial consequences. Firstly, it induces a significant conformational bias on the C4-substituent (the benzyl (B1604629) group), forcing it into a more rigid orientation that enhances the shielding of one face of the enolate derived from the N-acyl derivative. This leads to superior diastereofacial selectivity in reactions with electrophiles. rsc.org Secondly, the steric hindrance provided by the gem-dimethyl group effectively inhibits nucleophilic attack at the endocyclic carbonyl of the auxiliary itself. This significantly improves the chemical stability of the auxiliary during cleavage reactions, leading to higher recovery rates and improved recyclability. rsc.org

In asymmetric alkylation reactions, this compound has demonstrated high levels of diastereoselectivity, typically ranging from 85% to 94% diastereomeric excess (d.e.). researchgate.net The resulting α-substituted products can then be converted to the corresponding chiral aldehydes with enantiomeric excesses (e.e.) of 87% to 94% upon reduction. researchgate.net While Evans' auxiliaries also provide excellent stereocontrol, the SuperQuat auxiliaries often exhibit enhanced selectivity, particularly with sterically demanding electrophiles.

Below is a comparative data table illustrating the performance of the N-propionyl derivatives of both auxiliaries in a representative asymmetric alkylation reaction.

| Auxiliary | Electrophile | Product | Yield (%) | d.e. (%) |

| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | (S)-2-Benzyl-3-phenylpropanoic acid derivative | ~80-90 | >98 |

| This compound | Benzyl bromide | (S)-2-Benzyl-3-phenylpropanoic acid derivative | High | >95 |

Note: The data presented is compiled from typical results reported in the literature and may vary depending on specific reaction conditions.

Evaluation Against Other Chiral Templates

The efficacy of this compound extends beyond simple alkylations and compares favorably with other classes of chiral templates in various asymmetric transformations, including aldol additions and conjugate additions.

In the context of asymmetric aldol reactions, both Evans' and SuperQuat auxiliaries are known to produce syn-aldol products with high diastereoselectivity. The rigid conformation of the enolate derived from the SuperQuat auxiliary can lead to even greater facial bias, resulting in improved syn/anti ratios.

For asymmetric conjugate addition reactions, the use of N-enoyl derivatives of this compound has been shown to proceed with high diastereoselectivity, often exceeding 95% d.e. researchgate.net This makes it a valuable tool for the stereocontrolled formation of carbon-carbon bonds at the β-position of a carbonyl system.

The following table provides a conceptual comparison of this compound with other types of chiral auxiliaries in different reaction types.

| Chiral Auxiliary Type | Representative Auxiliary | Typical Application | General Diastereoselectivity | Key Advantages |

| SuperQuat Oxazolidinone | This compound | Alkylation, Aldol, Conjugate Addition | Very High (>90% d.e.) | Enhanced stereocontrol, high recyclability. |

| Evans' Oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | Alkylation, Aldol, Conjugate Addition | High (>90% d.e.) | Well-established, predictable stereochemical outcomes. |

| Camphorsultams | Oppolzer's Camphorsultam | Diels-Alder, Alkylation | High to Very High | Crystalline derivatives, predictable facial bias. |

| Pseudoephedrine Amides | Myers' Pseudoephedrine | Alkylation | High to Very High | Forms crystalline products, easily cleaved. |

Future Directions and Emerging Research Areas

Novel Reactions and Transformations

Research continues to uncover new applications for (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one in asymmetric synthesis. The robust nature of this "SuperQuat" auxiliary, particularly its resistance to endocyclic cleavage, makes it an ideal candidate for exploring demanding reaction conditions and novel transformations that may be incompatible with first-generation Evans auxiliaries. thieme-connect.comrsc.org

One area of active investigation is the diastereoselective functionalization of enolates derived from N-acyl SuperQuat auxiliaries. researchgate.net For instance, an efficient method for the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones has been developed, directly installing an all-carbon quaternary center with high diastereoselectivity. researchgate.net This opens avenues for the synthesis of complex molecules with congested stereocenters.

Furthermore, the application of SuperQuat auxiliaries in the synthesis of bicyclo[1.1.1]pentanes (BCPs), which are considered valuable bioisosteres for arenes, highlights the ongoing efforts to apply this methodology to create novel and medicinally relevant scaffolds. researchgate.net The use of a SuperQuat auxiliary was instrumental in developing a general method to access BCPs with adjacent stereogenic centers. researchgate.net

Recent research has also demonstrated the utility of a cysteine-derived oxazolidinone that functions as both a chiral imide auxiliary and an acyl transfer agent. researchgate.net This novel auxiliary design allows for highly selective asymmetric transformations, followed by an intramolecular N-to-S acyl transfer. This sequence provides access to a variety of carboxylic acid derivatives under mild conditions, showcasing the potential for innovative reaction cascades initiated by the chiral auxiliary. researchgate.net

A summary of selected novel transformations is presented below:

| Transformation | Substrate | Key Features | Diastereoselectivity (d.e.) |

| α-Tertiary Alkylation | Zirconium enolate of N-(arylacetyl)oxazolidinone | Direct installation of an all-carbon quaternary center | High |

| Asymmetric Aldehyde Synthesis | N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one | Diastereoselective enolate alkylation followed by DIBAL reduction | 85–94% |

| Bicyclo[1.1.1]pentane Synthesis | N-acyl-SuperQuat oxazolidinone | Access to BCPs with adjacent stereogenic centers | High |

| Intramolecular Acyl Transfer | Cysteine-derived oxazolidinone | Dual function as auxiliary and acyl transfer agent | Highly selective |

Integration with Cascade and Multicomponent Reactions

A significant trend in modern organic synthesis is the development of cascade and multicomponent reactions, which offer increased efficiency by forming multiple chemical bonds in a single operation. The incorporation of chiral auxiliaries like this compound into these complex reaction sequences is a promising area of research.

The high diastereoselectivity and predictable stereochemical outcomes afforded by SuperQuat auxiliaries make them valuable tools for controlling the stereochemistry of key steps within a cascade sequence. For example, an intramolecular Diels-Alder reaction of a triene bearing a SuperQuat chiral auxiliary has been successfully employed to establish the bicyclic core of the natural product amycolamicin. researchgate.net The auxiliary could be readily removed after the key transformation, demonstrating its compatibility with multi-step synthetic strategies. researchgate.net

Multicomponent reactions (MCRs), which combine three or more starting materials in a single reaction vessel to form a complex product, represent another frontier. While the direct application of this compound in well-established MCRs like the Ugi or Passerini reactions is not extensively documented, the principles of auxiliary-controlled stereoselection could be adapted to new MCR designs. The development of novel MCRs that incorporate substrates bearing this chiral auxiliary would enable the rapid and stereocontrolled synthesis of complex and diverse molecular architectures.

Catalytic Asymmetric Approaches Complementary to Auxiliary Use

While chiral auxiliaries provide a powerful and reliable method for asymmetric synthesis, the development of catalytic asymmetric methods is a major focus of contemporary research due to advantages in atom economy. rsc.org Rather than viewing these approaches as competing, there is a growing recognition of their complementary nature.

Catalytic enantioselective methods often excel in reactions for which there are no effective auxiliary-based counterparts. Conversely, auxiliary-controlled reactions can be more reliable and predictable, especially in the early stages of a synthetic campaign or for reactions that are difficult to render catalytic. researchgate.net

Future research will likely focus on the synergistic use of both strategies. For example, a complex molecule might be synthesized using a catalytic enantioselective reaction to set a key stereocenter, followed by the attachment of a chiral auxiliary like this compound to direct the formation of subsequent stereocenters with high diastereoselectivity. This hybrid approach leverages the strengths of both methodologies to achieve highly efficient and stereocontrolled syntheses.

Moreover, understanding the stereocontrol models of auxiliary-based reactions can provide valuable insights for the design of new chiral ligands for catalytic systems. The well-defined transition states of reactions involving N-acyloxazolidinones can serve as a blueprint for developing catalysts that mimic this mode of stereochemical induction.

Development of Next-Generation SuperQuat Auxiliaries

The success of the SuperQuat family, including this compound, stems from the strategic incorporation of gem-dimethyl groups at the C5 position. rsc.org This structural modification induces a conformational bias in the C4 substituent, leading to enhanced diastereofacial selectivity, and also hinders endocyclic cleavage, which improves the recyclability of the auxiliary. rsc.org

Building on this success, the development of next-generation SuperQuat auxiliaries is an active area of research. These efforts are focused on several key goals:

Enhanced Stereocontrol: Designing auxiliaries with different C4 substituents to fine-tune the steric and electronic environment around the reaction center, potentially leading to even higher levels of diastereoselectivity for a broader range of transformations. For example, studies on N-acyl-5,5-dimethyl-4-iso-propyloxazolidin-2-ones have shown that the conformational control induced by the SuperQuat backbone can make an isopropyl group behave like a much bulkier tert-butyl group, affording superior facial selectivity. rsc.org

Improved Cleavage Conditions: While SuperQuat auxiliaries offer enhanced cleavage properties compared to their predecessors, the development of new auxiliaries that can be removed under even milder and more versatile conditions remains a priority. This would increase their compatibility with sensitive functional groups and expand their applicability in complex molecule synthesis.

Specialized Applications: Creating novel SuperQuat-type auxiliaries tailored for specific classes of reactions, such as pericyclic reactions, radical reactions, or photochemistry. This could involve the incorporation of functionalities that can participate in or influence these transformations.

Polymer-Supported Auxiliaries: The development of polymer-supported SuperQuat auxiliaries is a promising avenue for simplifying product purification and improving auxiliary recovery and recycling. bath.ac.uk This aligns with the principles of green chemistry by reducing waste and improving process efficiency.

The continued evolution of the SuperQuat platform will undoubtedly provide synthetic chemists with even more powerful tools for the construction of enantiomerically pure molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, and how is its enantiomeric purity validated?

- Synthesis : The compound is typically synthesized via alkylation of (S)-4-benzyloxazolidin-2-one using n-BuLi and methylating agents. For example, n-BuLi deprotonates the oxazolidinone at the 3-position, followed by reaction with methyl iodide to install the dimethyl groups .

- Purification : Recrystallization from diethyl ether/hexane yields high-purity product (92% isolated yield) .

- Enantiopurity Validation : Optical rotation ([α]²¹_D = -42.0 in CHCl₃) and chiral HPLC are used to confirm enantiomeric excess. NMR coupling constants (e.g., J = 9.6, 3.9 Hz for the CHN proton) further corroborate stereochemical integrity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- ¹H/¹³C NMR : Key signals include δH 4.48 (dd, CHN), 3.12 (dd, CH₂Ph), and δC 174.4 (C=Ooxazolidinone). The geminal dimethyl groups appear as two singlets at δC 29.5 and 28.7 .

- IR : Strong carbonyl stretches at 1766 cm⁻¹ (oxazolidinone C=O) and 1703 cm⁻¹ (acyl C=O) distinguish it from non-acylated derivatives .

- HRMS : The molecular ion [M+H]+ at m/z 262.1446 (C₁₅H₂₀NO₃) confirms molecular weight .

Q. What role does this oxazolidinone play as a chiral auxiliary in asymmetric synthesis?

- Applications : It directs stereoselectivity in aldol, Michael, and Diels-Alder reactions. For example, acylation with propionyl chloride forms (S)-3-propionyloxazolidin-2-one, enabling asymmetric dihydroxylation to synthesize hydroxy-γ-butyrolactones with >90% ee .

- Mechanistic Insight : The bulky 5,5-dimethyl group restricts conformational flexibility, enhancing facial selectivity during enolate formation .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield acylation of this compound with sterically hindered acyl chlorides?

- Methodology : Use excess acyl chloride (1.1–1.2 eq.) and slow addition to pre-cooled (-78°C) oxazolidinone enolate. For phenylacetyl chloride, THF as solvent and flash chromatography (CH₂Cl₂, Rf 0.61) achieve 98% yield .

- Challenges : Steric hindrance from the benzyl group may reduce reactivity; kinetic control via low-temperature lithiation mitigates side reactions .

Q. What analytical strategies resolve contradictions in diastereoselectivity data when using this auxiliary in titanium(IV)-mediated reactions?

- Approach : Combine ¹H NMR coupling constants (e.g., J = 14.3 Hz for CH₂Ph) with X-ray crystallography to confirm transition-state geometry. For example, Ti(IV) enolates favor syn-aldol products due to chelation-controlled Zimmerman-Traxler transition states .

- Case Study : Conflicting NOE data in (S)-N-(3-phenylpropanoyl) derivatives were resolved via X-ray structures, revealing unexpected rotamer populations .

Q. How does computational modeling predict the performance of this auxiliary in novel C–C bond-forming reactions?

- Methods : DFT calculations (e.g., B3LYP/6-31G*) model enolate geometries and transition-state energies. For instance, the 5,5-dimethyl group increases steric bulk by ~3 kcal/mol compared to non-methylated analogs, favoring Re-face attack .

- Validation : Compare computed vs. experimental optical rotations and coupling constants to refine force-field parameters .

Q. What are the limitations of this auxiliary in radical-mediated asymmetric reactions, and how can they be addressed?

- Limitations : Radical intermediates may disrupt the rigid oxazolidinone scaffold, reducing stereocontrol. For example, benzylidene-thiazolidinone derivatives show erratic ee values under photoredox conditions .

- Solutions : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize radical intermediates while maintaining chiral induction .

Methodological Recommendations

- Stereochemical Analysis : Use a combination of NOESY, Mosher ester derivatization, and computational modeling to resolve ambiguous configurations .

- Scale-Up Considerations : Replace hexane/EtOAc chromatography with recrystallization for >10 mmol syntheses to reduce solvent waste .

- Contradiction Mitigation : Cross-validate NMR and X-ray data with independent synthetic routes (e.g., alternative acylating agents) to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.